molecular formula C29H50O B1253180 24-Methylpollinastanol CAS No. 34347-58-5

24-Methylpollinastanol

Cat. No.: B1253180
CAS No.: 34347-58-5
M. Wt: 414.7 g/mol
InChI Key: OLYMLXYZIJLUMG-GOMYUCCZSA-N
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Description

24-Methylpollinastanol is an unusual 9β,19-cyclopropylsterol primarily associated with plants treated with sterol biosynthesis-inhibiting fungicides, such as morpholine and triazole derivatives . Unlike canonical plant sterols (e.g., sitosterol, stigmasterol), it accumulates under disrupted sterol biosynthesis pathways, particularly when cycloartenol cyclase or Δ8-Δ7 isomerase activity is inhibited . Structurally, it features a cyclopropane ring at C-9 and C-19 and a methyl group at C-24, distinguishing it from Δ5-sterols like sitosterol . Its presence in plant membranes correlates with altered enzymatic activity and membrane dynamics, making it a critical marker of phytosterol biosynthesis disruption .

Properties

CAS No.

34347-58-5

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(1S,3R,6S,8S,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylheptan-2-yl]-12,16-dimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C29H50O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19-25,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25-,26+,27-,28+,29-/m0/s1

InChI Key

OLYMLXYZIJLUMG-GOMYUCCZSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5)O)C)C

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

Synonyms

14,24-dimethyl-9,19-cyclocholestan-3-ol
24-methylpollinastanol

Origin of Product

United States

Comparison with Similar Compounds

ATPase Modulation

In reconstituted corn root plasma membrane H+-ATPase systems, this compound exhibits distinct inhibitory effects compared to other sterols (Table 2):

Sterol (30 mol%) ATP Hydrolysis Inhibition (%) H+ Pump Inhibition (%) Ca²+/Vanadate Sensitivity
This compound 60% 34–60%* Reduced
Sitosterol No effect 34–60%* No effect
Stigmasterol No effect 0–15%† No effect
Cholesterol No effect Stimulatory (+50%) Increased
14α,24-Dimethylcholest-8-en-3β-ol 30% 34–60%* Reduced

*Inhibition varies with reconstitution method (freeze-thaw vs. octylglucoside dilution) .
†Stigmasterol stimulates H+ pumping at low concentrations (<5 mol%) but inhibits at higher levels .

Key Findings :

  • This compound and 14α,24-dimethylcholest-8-en-3β-ol uniquely suppress ATPase activity, likely via direct enzyme interaction or membrane mismatch .
  • Cholesterol enhances H+ transport, contrasting sharply with this compound’s inhibitory role .

Membrane Permeability and Acyl Chain Ordering

In soybean phosphatidylcholine bilayers:

  • This compound reduces water permeability equivalently to sitosterol (≈70% reduction at 30 mol%) and strongly orders acyl chains, akin to cholesterol .
  • Stigmasterol shows minimal effect on permeability and chain ordering due to its Δ22 side-chain double bond .

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